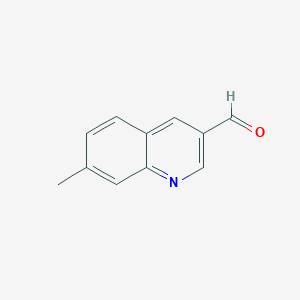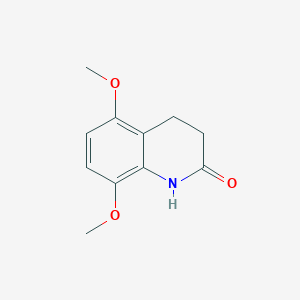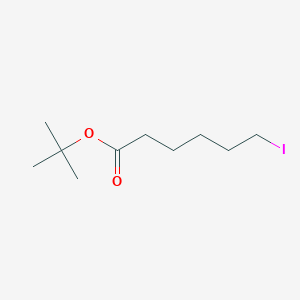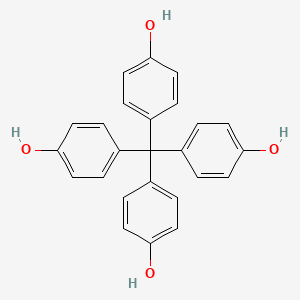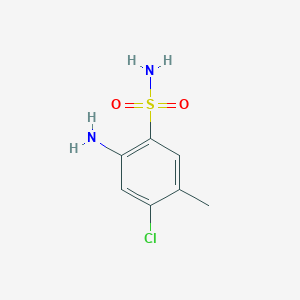
4-(4-Nitrophenyl)butan-2-one
概要
説明
4-(4-Nitrophenyl)butan-2-one is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.2 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of 4-(4-Nitrophenyl)butan-2-one can be achieved through the use of the chiral auxiliary (S)-methyl prolinamide, as a stereocentre-containing organocatalyst . The esterification with thionyl chloride and methanol, as well as the aminolysis with methylamine in ethanol allowed for the derivation of the chiral auxiliary starting with L-proline .Molecular Structure Analysis
The molecular structure of 4-(4-Nitrophenyl)butan-2-one consists of a butanone group attached to a nitrophenyl group . The average mass of the molecule is 193.199 Da and the monoisotopic mass is 193.073898 Da .Physical And Chemical Properties Analysis
4-(4-Nitrophenyl)butan-2-one is a solid at room temperature . It has a molecular weight of 193.2 and is sealed in dry storage at room temperature .科学的研究の応用
Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one
This compound is used in the synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline . The process involves asymmetric aldol reactions catalyzed by amino acids in water . The aim of this research was to completely eliminate the use of organic solvents . This was achieved by using surfactants, which solubilise organic compounds in water . In this case, cetyl trimethyl ammonium bromide (CTAB) was used as a surfactant to solubilise the substrate p-nitrobenzaldehyde (PNB) and to perform in this aqueous micellar solution a L-proline catalyzed aldol reaction .
Chemoenzymatic Synthesis of Bacterial O-antigen
4-(4-Nitrophenyl)-1-butanol, a derivative of 4-(4-Nitrophenyl)butan-2-one, was used in the chemoenzymatic synthesis of bacterial O-antigen from Salmonella serogroup E1, 3-O-(4-O-β-D-mannopyranosyl-α-L-rhamnopyranosyl)-α-D-galactose . This highlights the compound’s potential in the field of microbiology and immunology.
Safety and Hazards
作用機序
Target of Action
It is known to participate in elimination and substitution reactions .
Mode of Action
4-(4-Nitrophenyl)butan-2-one undergoes spontaneous solvolysis reactions via carbanion and carbocation intermediates . These substitution and elimination reactions are concluded to be of concerted SN2 type and irreversible E1cB type, respectively . The spontaneous formation of alkene from the chloride 1-CI is suggested to occur by a water-promoted E1cB reaction .
Biochemical Pathways
The compound is involved in the aldol reaction, a type of organic reaction in which an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone . This reaction is catalyzed by amino acids in water .
Pharmacokinetics
The compound’s solubility in water can be enhanced using surfactants, which could potentially impact its bioavailability .
Result of Action
The result of the action of 4-(4-Nitrophenyl)butan-2-one is the formation of a β-hydroxy aldehyde or ketone via the aldol reaction . This reaction is a key step in many organic synthesis processes .
Action Environment
Environmental factors such as the presence of water and surfactants can influence the action of 4-(4-Nitrophenyl)butan-2-one . For instance, the use of cetyl trimethyl ammonium bromide (CTAB) as a surfactant can solubilize the substrate p-nitrobenzaldehyde (PNB) and allow for the L-proline catalyzed aldol reaction to occur in an aqueous micellar solution .
特性
IUPAC Name |
4-(4-nitrophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCIKEHCNRRAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481726 | |
| Record name | 4-(4-Nitrophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)butan-2-one | |
CAS RN |
30780-19-9 | |
| Record name | 4-(4-Nitrophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of base-promoted HF elimination from 4-fluoro-4-(4-nitrophenyl)butan-2-one?
A: Research using multiple isotope effects, including leaving group (¹⁸F/¹⁹F) KIE, has shown that the base-promoted elimination of hydrogen fluoride from 4-fluoro-4-(4-nitrophenyl)butan-2-one in aqueous solution proceeds via an E1cB mechanism [, ]. This was determined by analyzing the primary and secondary deuterium KIEs in conjunction with the fluorine KIEs for various bases (formate, acetate, and imidazole). The lack of H/D exchange during the reaction further supports this conclusion [, ].
Q2: Can the catalytic activity of enzymes be influenced by 4-(4-nitrophenyl)butan-2-one?
A: While not directly addressed in the provided papers, research suggests that 4-(4-nitrophenyl)butan-2-one's analog, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, can act as a competitive inhibitor for enzymes modified through molecular imprinting using a transition-state analogue []. This indicates potential for influencing enzymatic activity.
Q3: How is 4-hydroxy-4-(4-nitrophenyl)butan-2-one synthesized in an environmentally friendly way?
A: 4-hydroxy-4-(4-nitrophenyl)butan-2-one can be synthesized using an aldol reaction between p-nitrobenzaldehyde and acetone catalyzed by L-proline in an aqueous micellar media with cetyl trimethyl ammonium bromide (CTAB) as a surfactant []. This method eliminates the need for organic solvents, making it more environmentally friendly [].
Q4: Can ionic liquids be used to improve the catalytic efficiency of L-proline in the synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one?
A: Yes, research demonstrates that both chiral and non-chiral ionic liquids can interact with L-proline through supramolecular interactions []. These interactions can enhance the catalytic activity of L-proline in the aldol reaction between p-nitrobenzaldehyde and acetone, leading to more efficient synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one []. The choice of ionic liquid can also influence the enantioselectivity of the reaction [].
Q5: Are there any known natural sources for compounds structurally similar to 4-(4-nitrophenyl)butan-2-one?
A: While not directly addressed in the provided research, it is worth noting that a structurally similar compound, exhibiting cytotoxic activity, has been isolated from the terrestrial actinomycete, Streptomyces collinus [, ]. This suggests that natural sources might offer structurally analogous compounds with potential biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



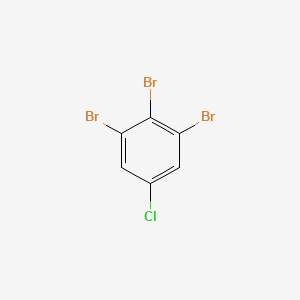


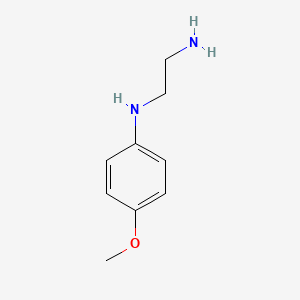
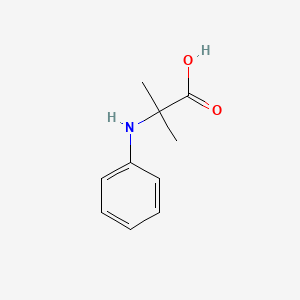
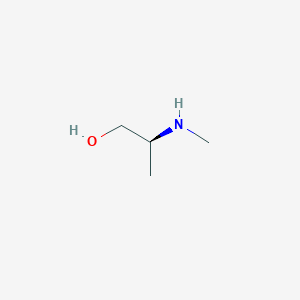
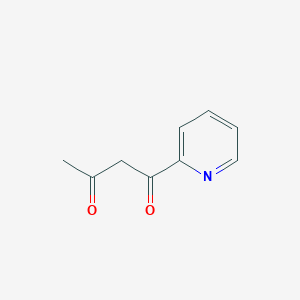
![(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1601015.png)
![6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1601016.png)
